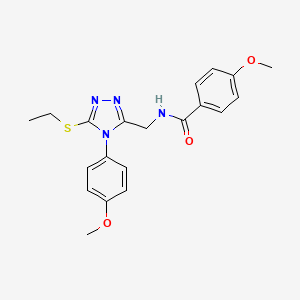

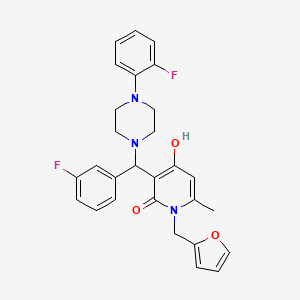

![molecular formula C6H12ClNO3 B2393055 (3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride CAS No. 81621-64-9](/img/structure/B2393055.png)

(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride” is a chemical compound that is used as a reagent in the synthesis of various substances . It is commonly used as an intermediate in the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes .

Synthesis Analysis

The synthesis of this compound is achieved starting from the renewable, inexpensive, and commercially available isosorbide . The process involves a biocatalyzed highly regioselective acetylation of the 3-endo hydroxyl group of isosorbide, followed by the stereospecific interconversion of the 6-exo hydroxyl group into an azido group. This is done through a reaction with trifluoromethanesulfonic anhydride, followed by nucleophilic displacement of the triflate group by sodium azide. Finally, reduction of the azido group and deacetylation of the 3-hydroxy group are performed in one pot using LiAlH4 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acetylation, interconversion of a hydroxyl group into an azido group, and reduction of the azido group . These reactions are facilitated by various reagents and conditions, and the process is designed to be efficient and practical .科学研究应用

Antiviral Properties

This compound has shown promise as an antiviral agent. Researchers have investigated its activity against various viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Preliminary studies suggest that it may interfere with viral replication or entry mechanisms, making it a potential candidate for drug development in antiviral therapies .

Anti-Inflammatory Effects

The hydrochloride form of this compound has demonstrated anti-inflammatory properties. It may modulate immune responses and inhibit pro-inflammatory cytokines. Researchers are exploring its potential use in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Applications

Studies have investigated the neuroprotective effects of this compound. It appears to enhance neuronal survival and protect against oxidative stress-induced damage. Researchers are exploring its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Cardiovascular Applications

The compound’s structure suggests possible cardiovascular benefits. It may influence vascular tone, platelet aggregation, or endothelial function. Researchers are studying its effects on blood pressure regulation and vascular health .

Chemical Synthesis

Beyond its biological applications, this compound serves as a valuable intermediate in chemical synthesis. Its chemo-enzymatic route from renewable sources makes it an eco-friendly building block for various organic transformations .

Polymer Chemistry

Researchers have explored the incorporation of this compound into polymer materials. Its unique structure could impart desirable properties, such as improved mechanical strength or biodegradability, to polymers used in drug delivery systems or tissue engineering .

Natural Product Derivatives

The compound’s stereochemistry and functional groups make it an interesting starting point for the synthesis of natural product derivatives. Researchers have modified its structure to create novel compounds with potential biological activities .

Catalysis and Green Chemistry

Due to its regioselective acetylation and other chemical transformations, this compound has relevance in catalysis and green chemistry. It can serve as a substrate or catalyst in various reactions, contributing to sustainable synthetic methodologies .

安全和危害

属性

IUPAC Name |

(3R,3aR,6R,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-3-1-9-6-4(8)2-10-5(3)6;/h3-6,8H,1-2,7H2;1H/t3-,4-,5-,6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFKTMRKHVHYJE-MVNLRXSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-(3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)ethanone](/img/structure/B2392974.png)

![2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B2392975.png)

![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2392977.png)

![4-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2392981.png)

![(2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2392982.png)

![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392984.png)

![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2392986.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2392990.png)